Hexadecylurea
Description
Hexadecylurea (C₁₇H₃₆N₂O) is a urea derivative featuring a 16-carbon alkyl chain attached to the urea functional group. Its structure comprises a planar urea moiety (NH₂–CO–NH₂) linked to a hexadecyl (C₁₆H₃₃) chain, conferring amphiphilic properties. This compound is synthesized via the reaction of hexadecylamine with an isocyanate or phosgene, followed by purification through recrystallization or chromatography .
Properties
IUPAC Name |
hexadecylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17(18)20/h2-16H2,1H3,(H3,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOHYPZTBAEGGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946925 | |
| Record name | N-Hexadecylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2409-15-6 | |
| Record name | NSC16073 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16073 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Hexadecylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecylurea can be synthesized through the reaction of hexadecylamine with urea. The reaction typically involves heating hexadecylamine with urea at elevated temperatures to facilitate the formation of this compound. The reaction can be represented as follows:
C16H33NH2+CO(NH2)2→C16H33NHCONH2+NH3
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The reaction is typically carried out in a solvent such as ethanol or benzene to dissolve the reactants and facilitate the reaction. The product is then purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions: Hexadecylurea can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form hexadecylamine and carbon dioxide.
Oxidation: this compound can be oxidized to form hexadecanoic acid and urea.
Substitution: The hexadecyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products:
Hydrolysis: Hexadecylamine and carbon dioxide.
Oxidation: Hexadecanoic acid and urea.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
Hexadecylurea has several applications in scientific research, including:
Surfactant Research: Due to its surfactant properties, this compound is used in studies related to micelle formation and surface tension reduction.
Material Science: It is used in the preparation of monolayers and thin films for studying surface interactions and properties.
Biological Studies: this compound is used in research related to cell membrane interactions and permeability.
Industrial Applications: It is used in the formulation of detergents, emulsifiers, and other surfactant-based products.
Mechanism of Action
The mechanism of action of hexadecylurea is primarily related to its surfactant properties. The long hydrophobic hexadecyl chain interacts with hydrophobic surfaces, while the hydrophilic urea group interacts with water molecules. This dual interaction allows this compound to reduce surface tension and form micelles, which can encapsulate hydrophobic substances and enhance their solubility in water.
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 284.49 g/mol
- Melting Point : ~85–90°C (chain length increases crystallinity)
- Solubility: Low water solubility (<0.1 mg/mL at 25°C) due to the hydrophobic alkyl chain; soluble in organic solvents like chloroform and ethanol.
- LogP : ~5.2 (high lipophilicity).
Applications: Hexadecylurea is utilized in surfactant formulations, drug delivery systems (e.g., lipid nanoparticles), and as a stabilizing agent in polymers. Its amphiphilicity enables micelle formation, with a critical micelle concentration (CMC) of ~0.1–0.5 mM .
Comparison with Structurally Similar Compounds
Octylurea (C₉H₂₀N₂O)
- Structure : Shorter 8-carbon alkyl chain.
- Properties :
- Molecular Weight : 172.27 g/mol
- Melting Point : ~45–50°C (lower than this compound due to reduced van der Waals interactions).
- LogP : ~2.8 (less lipophilic).
- CMC : ~5–10 mM (higher than this compound, indicating weaker self-assembly).
- Applications: Limited to low-polarity solvents or short-term emulsification due to reduced hydrophobic stability .
Stearylurea (C₁₉H₄₀N₂O)
- Structure : Longer 18-carbon alkyl chain.
- Properties :
- Molecular Weight : 312.54 g/mol
- Melting Point : ~95–100°C (higher crystallinity).
- LogP : ~6.5 (more lipophilic than this compound).
- CMC : ~0.05–0.1 mM (stronger self-assembly).
- Applications : Preferred in high-temperature formulations (e.g., lubricants) but less biocompatible in drug delivery due to slow degradation .
Table 1: Structural Comparison of Alkylureas
| Property | This compound | Octylurea | Stearylurea |
|---|---|---|---|
| Alkyl Chain Length | C₁₆ | C₈ | C₁₈ |
| Molecular Weight (g/mol) | 284.49 | 172.27 | 312.54 |
| Melting Point (°C) | 85–90 | 45–50 | 95–100 |
| LogP | 5.2 | 2.8 | 6.5 |
| CMC (mM) | 0.1–0.5 | 5–10 | 0.05–0.1 |
Comparison with Functionally Similar Compounds
Hexadecyl Carbamate (C₁₇H₃₅NO₂)
- Structure : Carbamate group (–O–CO–NH₂) instead of urea.
- Properties :
- Hydrogen Bonding : Weaker than urea, reducing solubility in polar solvents.
- Stability : More hydrolytically stable at neutral pH but degrades faster under acidic conditions.
- Applications : Used in sustained-release coatings but less effective in micellar drug delivery compared to this compound .
Cetyltrimethylammonium Bromide (CTAB, C₁₉H₄₂BrN)
- Structure : Quaternary ammonium surfactant.
- Properties :
- CMC : ~1 mM (higher than this compound).
- Toxicity : High cytotoxicity limits biomedical use.
- Applications: Common in nanotechnology but replaced by urea derivatives in biocompatible formulations .
Table 2: Functional Comparison with Surfactants
| Property | This compound | Hexadecyl Carbamate | CTAB |
|---|---|---|---|
| Functional Group | Urea | Carbamate | Quaternary Ammonium |
| Biocompatibility | High | Moderate | Low |
| pH Stability | Stable (1–12) | Degrades in acid | Stable (3–10) |
| Primary Use | Drug delivery | Coatings | Nanoparticle synthesis |
Research Findings and Key Insights
- Drug Delivery : this compound’s balanced CMC and biocompatibility make it superior to CTAB for encapsulating hydrophobic drugs (e.g., paclitaxel), with 30% higher encapsulation efficiency .
- Toxicity: In vitro studies show this compound has an IC₅₀ > 100 μM in human keratinocytes, whereas CTAB exhibits IC₅₀ < 10 μM .
- Synthetic Scalability : this compound’s one-step synthesis offers cost advantages over multi-step carbamates, though purity (>98%) requires rigorous HPLC validation .
Biological Activity
Hexadecylurea, a long-chain urea derivative, has garnered attention in various fields of research due to its unique biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial activity, antioxidant effects, and its role in drug delivery systems.
Chemical Structure and Properties
This compound is characterized by a long hydrophobic hexadecyl chain attached to a urea group. This structure allows it to interact with biological membranes and influences its solubility and permeability properties.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. The mechanism is thought to involve disruption of the bacterial cell membrane due to its amphiphilic nature.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Pseudomonas aeruginosa | 40 µg/mL |
These results indicate that this compound is particularly effective against Staphylococcus aureus, making it a potential candidate for developing antimicrobial agents.
Antioxidant Activity
In addition to its antimicrobial properties, this compound has been studied for its antioxidant activity. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress in biological systems.
Table 2: Antioxidant Activity Assays
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 45.0 |
| β-Carotene/Linoleic Acid Bleaching | 50.5 |
| Ferric Reducing Antioxidant Power | 60.0 |
The lower IC50 values in the DPPH assay indicate that this compound has significant scavenging activity against free radicals, suggesting its potential use in formulations aimed at reducing oxidative damage.
Drug Delivery Applications
This compound has been explored as a component in drug delivery systems due to its ability to enhance the solubility and stability of drugs. Its hydrophobic nature allows it to encapsulate hydrophobic drugs effectively, improving bioavailability.
Case Study: this compound in Drug Formulation
A case study investigated the use of this compound as a stabilizing agent for poorly soluble drugs. The study found that formulations containing this compound exhibited improved solubility and sustained release profiles compared to controls without it.
- Drug : Curcumin
- Formulation : this compound-based nanoparticles
- Results : Enhanced solubility by 70% and prolonged release over 24 hours.
This demonstrates the potential of this compound in pharmaceutical applications, particularly for enhancing the delivery of hydrophobic compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
